An In-Depth Technical Guide to Dde Biotin-PEG4-azide: Structure, Properties, and Applications
An In-Depth Technical Guide to Dde Biotin-PEG4-azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dde Biotin-PEG4-azide, a versatile heterobifunctional chemical probe. It details its chemical structure and properties, and provides insights into its applications in bioconjugation, proteomics, and drug discovery, complete with experimental workflow diagrams.
Core Concepts: Chemical Structure and Functional Moieties
Dde Biotin-PEG4-azide is a sophisticated reagent comprised of four key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. Each component plays a crucial role in its utility for researchers.
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Biotin: This vitamin exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins. This strong, non-covalent interaction is fundamental to many affinity-based purification and detection assays.
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PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that enhances the solubility of the entire molecule in aqueous solutions.[1] This property is particularly advantageous when working with biological macromolecules. Furthermore, the flexible and extended nature of the PEG spacer minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.[1]
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Azide Group: As a highly reactive and bioorthogonal functional group, the azide moiety enables covalent conjugation to alkyne-containing molecules via "click chemistry".[2] This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules in complex biological mixtures.
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Dde Protecting Group: The Dde group serves as a cleavable linker, allowing for the release of the biotinylated molecule from a streptavidin matrix under mild conditions.[3] This is achieved through treatment with a dilute solution of hydrazine (B178648), which selectively removes the Dde group, leaving the captured molecule intact.[3]
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of Dde Biotin-PEG4-azide is essential for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₅₃N₇O₈S |
| Molecular Weight | Approximately 695.88 g/mol |
| CAS Number | 1802907-93-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG4 spacer enhances solubility in aqueous buffers. |
| Purity | Typically >95% as determined by HPLC |
| Storage | Store at -20°C for long-term stability. |
Key Applications and Experimental Workflows
Dde Biotin-PEG4-azide is a valuable tool in a variety of molecular biology and drug discovery applications. Its unique combination of features allows for the selective labeling, capture, and release of target molecules.
Bioconjugation via Click Chemistry
The azide group of Dde Biotin-PEG4-azide facilitates its conjugation to alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage.
Affinity Purification and Cleavage
The biotin moiety allows for the highly selective capture of the conjugated biomolecule using streptavidin-coated solid supports, such as beads or plates. Following purification, the Dde linker can be cleaved to release the captured molecule.
Application in PROTAC Development
Dde Biotin-PEG4-azide can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The azide functionality allows for the attachment of a ligand for the target protein, while the rest of the molecule, after potential modification, can be linked to an E3 ligase ligand. The biotin tag can be used for purification or detection of the PROTAC molecule.
Experimental Protocols
While specific protocol optimization is recommended for each application, the following provides a general framework for common procedures involving Dde Biotin-PEG4-azide.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is a starting point for labeling an alkyne-modified biomolecule with Dde Biotin-PEG4-azide.
Materials:
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Alkyne-modified biomolecule
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Dde Biotin-PEG4-azide
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Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
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Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
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Copper-chelating ligand (optional but recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) solution
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Reaction buffer (e.g., phosphate-buffered saline, PBS)
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DMSO for dissolving Dde Biotin-PEG4-azide
Procedure:
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Dissolve the alkyne-modified biomolecule in the reaction buffer.
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Prepare a stock solution of Dde Biotin-PEG4-azide in DMSO.
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In a reaction tube, combine the alkyne-modified biomolecule, Dde Biotin-PEG4-azide (typically in a molar excess), and the copper-chelating ligand (if used).
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Add the CuSO₄ solution to the mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, or as optimized.
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Purify the biotinylated product using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
General Protocol for Dde Cleavage
This protocol describes the release of a biotinylated molecule from a streptavidin resin.
Materials:
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Streptavidin resin with the captured Dde-biotinylated molecule
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Hydrazine monohydrate
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N,N-Dimethylformamide (DMF) or an aqueous buffer
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Elution buffer
Procedure:
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Wash the streptavidin resin thoroughly with the wash buffer to remove non-specifically bound molecules.
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Prepare a 2% (v/v) hydrazine solution in DMF or an appropriate aqueous buffer. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
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Add the 2% hydrazine solution to the resin.
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Incubate at room temperature for a duration determined by optimization (e.g., 15-60 minutes).
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Collect the supernatant containing the released molecule.
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Perform additional washes of the resin with the elution buffer to ensure complete recovery of the cleaved product.
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Combine the supernatant and washes. The purified molecule can then be further processed or analyzed.
Conclusion
Dde Biotin-PEG4-azide is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity biotin tag, a solubility-enhancing PEG spacer, a reactive azide group for click chemistry, and a cleavable Dde linker enables a wide range of applications in bioconjugation, affinity purification, and the development of novel therapeutics like PROTACs. The detailed information and protocols provided in this guide are intended to facilitate the successful implementation of this reagent in your research endeavors.
